Afuresertib Hydrochloride

Description

Properties

IUPAC Name |

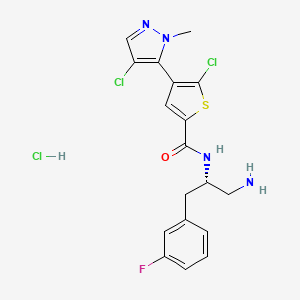

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Downstream Signaling Cascade of Afuresertib Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib hydrochloride (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[4][5] By inhibiting AKT, Afuresertib effectively modulates downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][6] This technical guide provides a comprehensive overview of the downstream signaling effects of Afuresertib, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 / Ki | Reference |

| AKT1 | Cell-free kinase assay | Ki: 0.08 nM | [1][7] |

| AKT2 | Cell-free kinase assay | Ki: 2 nM | [1][7] |

| AKT3 | Cell-free kinase assay | Ki: 2.6 nM | [1][7] |

| AKT1 (E17K mutant) | Enzyme assay | EC50: 0.2 nM | [1][8] |

| PKA | Kinase assay | IC50: 1.3 nM | [3] |

Table 2: Cellular Activity of Afuresertib in Selected Cancer Cell Lines

A study of a broad panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer project demonstrated the following IC50 values for Afuresertib.

| Cell Line | Cancer Type | IC50 (µM) |

| COLO-205 | Colorectal Adenocarcinoma | 0.009 |

| A variety of hematological cancer cell lines | Hematological Malignancies | EC50 < 1 µM in 65% of cell lines |

| A variety of solid tumor cell lines | Solid Tumors | EC50 < 1 µM in 21% of cell lines |

Downstream Signaling Effects

Afuresertib, through its potent inhibition of AKT, instigates a cascade of downstream effects that collectively contribute to its anti-tumor activity. These effects are primarily mediated by the altered phosphorylation status of key AKT substrates.

Inhibition of Pro-Survival and Proliferation Pathways

Upon AKT inhibition by Afuresertib, the phosphorylation of several key downstream targets is significantly reduced. This leads to:

-

Decreased Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation: In its active, unphosphorylated state, GSK3β can promote apoptosis and inhibit cell proliferation. AKT-mediated phosphorylation at Ser9 inactivates GSK3β. Afuresertib treatment leads to a decrease in p-GSK3β (Ser9), thereby restoring its tumor-suppressive functions.[6]

-

Reduced Phosphorylation of PRAS40: PRAS40 (Proline-Rich AKT Substrate 40 kDa) is an mTORC1 inhibitor. When phosphorylated by AKT, PRAS40 is inactivated, allowing for mTORC1 activity. Afuresertib treatment decreases PRAS40 phosphorylation, leading to the inhibition of mTORC1 signaling.[1][8]

-

Decreased Phosphorylation of Forkhead Box Protein O (FOXO): FOXO transcription factors regulate the expression of genes involved in apoptosis and cell cycle arrest. AKT-mediated phosphorylation sequesters FOXO proteins in the cytoplasm, preventing their nuclear translocation and transcriptional activity. Afuresertib treatment reduces FOXO phosphorylation, allowing their nuclear entry and the transcription of pro-apoptotic and cell cycle inhibitory genes.[1][6]

-

Reduced Caspase 9 Phosphorylation: While caspase 9 is a key initiator of apoptosis, its phosphorylation by AKT can inhibit its activity. By reducing the phosphorylation of caspase 9, Afuresertib can promote the apoptotic cascade.[1][8]

Induction of Cell Cycle Arrest and Apoptosis

The modulation of these downstream targets culminates in significant cellular responses:

-

G1 Phase Cell Cycle Arrest: Afuresertib treatment has been shown to induce a robust arrest in the G1 phase of the cell cycle. This is, at least in part, mediated by the increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6]

-

Induction of Apoptosis: By inhibiting the pro-survival signals and promoting the activity of pro-apoptotic proteins, Afuresertib is a potent inducer of programmed cell death in cancer cells.[4]

Mandatory Visualizations

Caption: Afuresertib inhibits AKT, blocking downstream pro-survival signaling.

Caption: Workflow for evaluating Afuresertib's cellular effects.

Experimental Protocols

Western Blot Analysis for Phosphoprotein Levels

Objective: To determine the effect of Afuresertib on the phosphorylation status of key downstream targets of AKT.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 2, 6, 24 hours).

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT, GSK3β, FOXO, PRAS40, and other targets of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of Afuresertib on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of Afuresertib or vehicle for 24-48 hours.

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis by Afuresertib in cancer cells.

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of Afuresertib or vehicle for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (by trypsinization).

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Conclusion

This compound is a potent and specific inhibitor of the AKT signaling pathway, demonstrating significant anti-tumor activity through the modulation of a multitude of downstream effectors. Its ability to decrease the phosphorylation of key pro-survival and proliferation proteins, such as GSK3β, PRAS40, and FOXO, leads to the induction of G1 cell cycle arrest and apoptosis in cancer cells. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate downstream signaling effects of Afuresertib and other AKT inhibitors. A thorough understanding of these mechanisms is paramount for the continued development and clinical application of this promising class of targeted cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]

- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

Afuresertib Hydrochloride: A Technical Guide to PI3K/AKT Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[1][4] Afuresertib Hydrochloride (GSK2110183), an orally bioavailable small molecule, is a potent, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6][7] This technical guide provides an in-depth overview of Afuresertib's mechanism of action, its inhibitory effects on the PI3K/AKT pathway, and detailed experimental protocols for its characterization.

Introduction: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade activated by various extracellular signals, such as growth factors and cytokines, through receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][8] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 recruits proteins containing pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane.[3] This co-localization facilitates the phosphorylation and subsequent full activation of AKT.[3]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating key cellular functions.[4] By promoting cell survival and growth while inhibiting apoptosis, the hyperactivation of this pathway is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy.[4][9]

This compound: Mechanism of Action

Afuresertib is a selective and potent inhibitor of all three AKT isoforms.[5] It functions by competing with ATP for binding to the kinase domain of AKT, thereby preventing the phosphorylation of its downstream targets.[4] This inhibition of AKT activity leads to the suppression of the PI3K/AKT signaling pathway, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation in cancer cells with a constitutively active PI3K/AKT pathway.[4][9]

Quantitative Analysis of Afuresertib Activity

The inhibitory potency of Afuresertib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Afuresertib

| Target | Assay Type | Metric | Value (nM) | Reference |

| AKT1 | Biochemical | IC50 | 0.08 | [5] |

| AKT2 | Biochemical | IC50 | 2 | [5] |

| AKT3 | Biochemical | IC50 | 2.6 | [5] |

| AKT1 | Cell-free | Ki | 0.08 | [10] |

| AKT2 | Cell-free | Ki | 2 | [10] |

| AKT3 | Cell-free | Ki | 2.6 | [10] |

| AKT1 E17K Mutant | Kinase Activity | EC50 | 0.2 | [10][11] |

| PKA | Biochemical | IC50 | 1.3 | [5] |

Table 2: Cellular and In Vivo Efficacy of Afuresertib

| Cell Line/Tumor Model | Assay Type | Metric | Concentration/Dose | Effect | Reference |

| Hematological Cell Lines | Proliferation Assay | EC50 | < 1 µM | 65% of cell lines sensitive | [10][11] |

| Solid Tumor Cell Lines | Proliferation Assay | EC50 | < 1 µM | 21% of cell lines sensitive | [10][11] |

| BT474 Breast Tumor Xenograft | In vivo | TGI | 10, 30, 100 mg/kg daily (p.o.) | 8%, 37%, 61% | [6][11] |

| SKOV3 Ovarian Tumor Xenograft | In vivo | TGI | 10, 30, 100 mg/kg daily (p.o.) | 23%, 37%, 97% | [11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This protocol describes a method to determine the inhibitory potency (Ki) of Afuresertib against AKT isoforms.[10][12]

Materials:

-

Recombinant human AKT1, AKT2, or AKT3 enzyme

-

This compound

-

GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)

-

[γ-33P] ATP

-

Assay Buffer (specific composition depends on kinase)

-

Phospho-cellulose filter plates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of Afuresertib in the assay buffer.

-

In a microplate, pre-incubate the AKT enzyme with the various concentrations of Afuresertib for 1 hour at room temperature.

-

Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-33P] ATP.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Terminate the reaction and capture the radiolabeled peptide product on the phospho-cellulose filter plate.

-

Wash the filter plate to remove unincorporated [γ-33P] ATP.

-

Quantify the amount of incorporated radiolabel using a microplate scintillation counter.

-

Calculate the Ki value from the dose-response curve.

Western Blot Analysis of AKT Pathway Inhibition

This protocol outlines a method to assess the effect of Afuresertib on the phosphorylation of downstream AKT targets.[6][13]

Materials:

-

Cancer cell line with an active PI3K/AKT pathway

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK-3β, and total GSK-3β

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture the cancer cells to 70-80% confluency.

-

Treat the cells with varying concentrations of Afuresertib for a specified time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Cell Viability Assay

This protocol describes a method to evaluate the effect of Afuresertib on the proliferation and viability of cancer cells.[12]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Afuresertib for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value from the dose-response curve.

Visualizations

Caption: PI3K/AKT signaling pathway and the inhibitory action of Afuresertib.

Caption: Experimental workflow for Western blot analysis.

Clinical Significance and Future Directions

Afuresertib has been investigated in numerous clinical trials for a variety of solid tumors and hematologic malignancies, including breast cancer, ovarian cancer, prostate cancer, and multiple myeloma.[4][14] It has shown promising anti-tumor activity, particularly when used in combination with other therapeutic agents.[4] Ongoing research and clinical studies continue to explore the full potential of Afuresertib in cancer therapy, focusing on identifying patient populations most likely to benefit and optimizing combination treatment strategies.[7][15] The development of resistance and the management of side effects remain key areas of investigation.[4]

Conclusion

This compound is a potent and selective pan-AKT inhibitor that effectively targets the dysregulated PI3K/AKT signaling pathway in cancer. Its well-characterized mechanism of action and demonstrated preclinical and clinical activity underscore its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize AKT inhibition as a strategy in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. What is Afuresertib used for? [synapse.patsnap.com]

- 5. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound by Laekna for Human Epidermal Growth Factor Receptor 2 Negative Breast Cancer (HER2- Breast Cancer): Likelihood of Approval [pharmaceutical-technology.com]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. abmole.com [abmole.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 14. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laekna Announces New Afuresertib Clinical Data in Breast Cancer to Be Presented at SABCS 2023 [laekna.com]

The Discovery and Synthesis of Afuresertib Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib Hydrochloride, also known as GSK2110183, is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt represents a key therapeutic target. Afuresertib has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical models and has been evaluated in numerous clinical trials for various hematologic malignancies and solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development.

Introduction: The Rationale for Akt Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The activation of this pathway is a hallmark of many human cancers, contributing to tumorigenesis and resistance to conventional therapies.[2][3] Akt, a central component of this pathway, exists as three isoforms (Akt1, Akt2, and Akt3) and, upon activation, phosphorylates a multitude of downstream substrates, thereby promoting cell survival and inhibiting apoptosis.[4] The frequent hyperactivation of the PI3K/Akt pathway in cancer has made it a compelling target for the development of novel anti-cancer agents.[4] Afuresertib emerged from drug discovery programs aimed at identifying potent and selective inhibitors of Akt kinase activity.

Discovery and Development of Afuresertib

Afuresertib was originally developed by GlaxoSmithKline (GSK) under the identifier GSK2110183.[5] The development of Afuresertib was part of a broader effort to target the PI3K/Akt signaling pathway. The core of its discovery revolved around the identification of a chemical scaffold that could potently and selectively inhibit the ATP-binding site of Akt. Subsequent lead optimization efforts focused on improving its pharmacological properties, including oral bioavailability and a favorable safety profile.[6] Following its initial development by GSK, Laekna Therapeutics has been actively advancing the clinical development of Afuresertib in various oncology indications.[5]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (pan-Akt inhibitor).[7] By binding to the ATP-binding pocket of the kinase domain of Akt, Afuresertib prevents the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which in turn results in the induction of apoptosis (programmed cell death) and the inhibition of tumor cell proliferation.[2][8] The downstream effects of Afuresertib treatment include the reduced phosphorylation of key Akt substrates such as GSK3β, PRAS40, and FOXO proteins.[3][7]

Synthesis of this compound

The synthesis of this compound has been described in several patents, with more recent publications detailing optimized and more environmentally friendly processes. The core structure of Afuresertib is a substituted thiophenecarboxamide.

A recently reported improved synthesis of Afuresertib starts from 4-bromothiophene-2-carboxaldehyde. This method avoids the use of highly corrosive reagents like bromine and explosive reagents such as borane and anhydrous hydrazine, which were limitations in earlier synthetic routes. The overall yield of this improved process is significantly higher, at 37% over 10 steps, compared to the previously reported 18% over 11 steps.

The key steps in this optimized synthesis involve:

-

Chlorination, Suzuki coupling, secondary chlorination, and oxidation of the starting material, 4-bromothiophene-2-carboxaldehyde, to yield the 2-thiophenecarboxylic acid intermediate.

-

A four-step synthesis of the chiral amine intermediate starting from (S)-2-amino-3-(3-fluorophenyl)propanoic acid, which includes reduction, Boc protection, a Mitsunobu reaction, and deprotection.

-

Finally, a condensation reaction between the thiophenecarboxylic acid intermediate and the chiral amine intermediate, followed by deprotection, yields Afuresertib. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

This improved route is more suitable for the large-scale synthesis required for ongoing clinical trials.

Experimental Protocols

Akt Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the potency of Afuresertib in inhibiting the kinase activity of Akt isoforms.

-

Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the Akt enzyme. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified.

-

Protocol:

-

Recombinant human Akt1, Akt2, or Akt3 enzyme is incubated with varying concentrations of Afuresertib in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate (e.g., a GSKα peptide) and [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 2 hours at room temperature).

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.

-

The filter plate is washed to remove unincorporated [γ-³³P]ATP.

-

The amount of radioactivity captured on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

The concentration of Afuresertib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of Afuresertib on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of Afuresertib or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Following the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.

-

A solubilization solution is then added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of Afuresertib that inhibits cell growth by 50%) is determined.

-

Quantitative Data

In Vitro Potency and Cellular Activity

| Target/Assay | Value | Reference |

| Ki (Akt1) | 0.08 nM | [3] |

| Ki (Akt2) | 2 nM | [3] |

| Ki (Akt3) | 2.6 nM | [3] |

| IC50 (COLO205 cells) | 0.009 µM | [3] |

| EC50 (Hematological cell lines) | < 1 µM in 65% of lines | [3] |

| EC50 (Solid tumor cell lines) | < 1 µM in 21% of lines | [3] |

Preclinical In Vivo Efficacy

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Reference |

| BT474 (Breast) | 10 | 8 | [8] |

| BT474 (Breast) | 30 | 37 | [8] |

| BT474 (Breast) | 100 | 61 | [8] |

| SKOV3 (Ovarian) | 10 | 23 | [8] |

| SKOV3 (Ovarian) | 30 | 37 | [8] |

| SKOV3 (Ovarian) | 100 | 97 | [8] |

Clinical Pharmacokinetics and Efficacy

| Parameter | Value | Clinical Trial |

| Maximum Tolerated Dose (MTD) | 125 mg/day | Phase I (Hematologic Malignancies) |

| Median Time to Peak Plasma Concentration | 1.5 - 2.5 hours | Phase I (Hematologic Malignancies) |

| Half-life | ~1.7 days | Phase I (Hematologic Malignancies) |

| Objective Response Rate (ORR) - Recurrent Platinum-Resistant Ovarian Cancer | 32% | Phase Ib (NCT01653912)[9] |

| Median Progression-Free Survival (PFS) - Recurrent Platinum-Resistant Ovarian Cancer | 7.1 months | Phase Ib (NCT01653912)[9] |

Clinical Development and Future Perspectives

Afuresertib has been investigated as a monotherapy and in combination with other anti-cancer agents in a variety of malignancies. Clinical activity has been observed in multiple myeloma, non-Hodgkin lymphoma, and other hematologic cancers.[9] In solid tumors, promising efficacy has been demonstrated in platinum-resistant ovarian cancer when combined with chemotherapy.[9]

Ongoing and future clinical trials will continue to explore the therapeutic potential of Afuresertib in different cancer types and in various combination regimens. The identification of predictive biomarkers to select patients who are most likely to respond to Akt inhibition will be crucial for the future success of Afuresertib and other drugs targeting this pathway.

Conclusion

This compound is a potent and selective pan-Akt inhibitor with a well-defined mechanism of action. Its development has been supported by a robust body of preclinical and clinical data. The optimization of its synthesis has paved the way for its continued investigation in late-stage clinical trials. As our understanding of the PI3K/Akt pathway in cancer continues to evolve, Afuresertib holds promise as a valuable therapeutic option for patients with a range of malignancies.

Experimental Workflow Visualization

References

- 1. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug: Afuresertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Afuresertib Hydrochloride in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Afuresertib Hydrochloride's mechanism of action in inducing apoptosis, a critical process for its anti-neoplastic activity. Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, and potent pan-Akt kinase inhibitor.[1][2] Its ability to modulate the PI3K/Akt signaling pathway makes it a significant subject of study in oncology.

Mechanism of Action: Inhibition of the PI3K/Akt Survival Pathway

Afuresertib targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR pathway.[3] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[3]

Afuresertib functions by binding to the ATP-binding site of Akt, preventing its phosphorylation and activation.[3] The inhibition of Akt activity has several downstream consequences that collectively shift the cellular balance towards apoptosis:

-

Modulation of Bcl-2 Family Proteins: Activated Akt typically phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Akt, Afuresertib prevents Bad phosphorylation, allowing it to promote apoptosis. Studies in esophageal cancer cells have shown that Afuresertib treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

-

Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Afuresertib treatment has been demonstrated to increase the activity of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and Caspase-7) in various cancer cell lines.[1] For instance, in esophageal cancer cells, an increase in Caspase-3 protein levels was observed following treatment.[4]

-

Regulation of FOXO Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FOXO) transcription factors sequesters them in the cytoplasm, preventing them from transcribing pro-apoptotic genes. Afuresertib's inhibition of Akt allows FOXO proteins to translocate to the nucleus and initiate the transcription of genes that promote apoptosis.[1]

-

Induction of Cell Cycle Arrest: Afuresertib has been shown to induce G1 phase cell cycle arrest, which can be a precursor to apoptosis. This is partly achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21.[1]

The following diagram illustrates the central role of Afuresertib in the PI3K/Akt signaling pathway and its pro-apoptotic effects.

Caption: Afuresertib's mechanism in inducing apoptosis via Akt inhibition.

Quantitative Data on Afuresertib's Pro-Apoptotic Efficacy

The pro-apoptotic effects of Afuresertib have been quantified in numerous preclinical studies. The following tables summarize key data points.

Table 1: Inhibitory Activity of Afuresertib against Akt Isoforms

| Target | Method | Ki (nM) |

| Akt1 | Kinase Assay | 0.08 |

| Akt2 | Kinase Assay | 2.0 |

| Akt3 | Kinase Assay | 2.6 |

| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |

Table 2: Effect of Afuresertib on the Viability of Eca109 Esophageal Cancer Cells

| Afuresertib Concentration (µmol/L) | Cell Viability (%) (Mean ± SD) |

| 0 | 98.0 ± 1.0 |

| 2 | 73.0 ± 4.0 |

| 10 | 41.0 ± 4.0 |

| 20 | 22.0 ± 2.0 |

| Data from a study on esophageal cancer, determined by MTT assay.[4] |

Table 3: Apoptosis Induction in Esophageal Cancer Cells (Eca109)

| Afuresertib Concentration | Effect on Apoptosis-Related Proteins |

| Increasing Concentrations | Gradual increase in apoptosis rate (Flow Cytometry) |

| Increasing Concentrations | Increased protein levels of Bax and Caspase-3 (Western Blot) |

| Increasing Concentrations | Decreased protein level of Bcl-2 (Western Blot) |

| Qualitative summary from a study on esophageal cancer.[4] |

In broader studies, Afuresertib has shown potent anti-proliferative effects across a range of cancer cell lines. Notably, in a panel of hematologic malignancy cell lines, 65% were sensitive to Afuresertib with a median effective concentration (EC50) of less than 1 µM.[2]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate Afuresertib-induced apoptosis.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of Afuresertib on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., Eca109) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Afuresertib for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1x10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

-

Cell Lysis: After treatment with Afuresertib, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imaging system.

-

Densitometry: Quantify band intensity and normalize to a loading control like β-actin.

Conclusion

This compound effectively induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Its mechanism involves the modulation of key apoptosis regulators, including Bcl-2 family proteins and caspases, and the activation of FOXO-mediated transcription. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of Afuresertib.

References

In-Depth Technical Guide: Afuresertib Hydrochloride's Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib hydrochloride, a potent and selective oral pan-Akt inhibitor, has demonstrated significant anti-neoplastic activity in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms by which Afuresertib influences cell cycle progression. By inhibiting the serine/threonine kinase Akt, Afuresertib triggers a cascade of downstream events culminating in cell cycle arrest, primarily at the G1 phase. This guide details the signaling pathways involved, presents quantitative data on cell cycle distribution, and provides established experimental protocols for the investigation of Afuresertib's effects.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. Afuresertib's primary mechanism of action is the disruption of this pathway, which in turn affects key regulators of the cell cycle.

The inhibition of Akt by Afuresertib leads to decreased phosphorylation of its downstream substrates, including Glycogen Synthase Kinase 3 beta (GSK-3β) and the Forkhead box O (FOXO) family of transcription factors.[2][3] This dephosphorylation has profound effects on the expression of proteins that govern cell cycle checkpoints.

Impact on Cell Cycle Progression: Induction of G1 Arrest

The predominant effect of Afuresertib on the cell cycle is a robust arrest at the G1 phase.[2][3] This is achieved through the modulation of several key cell cycle regulatory proteins.

Upregulation of p21WAF1/CIP1

A critical event following Akt inhibition by Afuresertib is the increased expression of the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[2][3] p21WAF1/CIP1 is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1/S transition. By binding to and inhibiting these complexes, p21WAF1/CIP1 effectively halts the cell cycle in the G1 phase. The induction of p21WAF1/CIP1 is, at least in part, mediated by the activation of FOXO transcription factors, which are no longer inhibited by Akt.[2]

Modulation of E2F1 and MYC

Afuresertib treatment has been shown to modulate the expression of the transcription factors E2F1 and MYC.[2][3] E2F1 is a key regulator of the G1/S transition, promoting the transcription of genes required for DNA synthesis. MYC is a proto-oncogene that drives cell proliferation by upregulating cyclins and CDKs and downregulating CDKIs. While the precise nature of their modulation by Afuresertib is context-dependent, the overall effect contributes to the observed G1 arrest.

Quantitative Analysis of Cell Cycle Distribution

Studies in malignant pleural mesothelioma (MPM) cell lines, ACC-MESO-4 and MSTO-211H, have demonstrated a significant shift in cell cycle distribution following treatment with Afuresertib.

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| ACC-MESO-4 | Control (0 µM) | ~55% | ~30% | ~15% |

| Afuresertib (5 µM) | ~70% | ~20% | ~10% | |

| Afuresertib (10 µM) | ~80% | ~10% | ~10% | |

| MSTO-211H | Control (0 µM) | ~60% | ~25% | ~15% |

| Afuresertib (5 µM) | ~75% | ~15% | ~10% | |

| Afuresertib (10 µM) | ~85% | ~5% | ~10% |

Note: The quantitative data presented in this table is an approximation derived from the graphical data presented in Yamaji et al., Cancer Medicine, 2017.[2]

In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, Afuresertib treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis, which is a consequence of cell cycle arrest and the activation of pro-apoptotic pathways.[4]

Signaling Pathways and Experimental Workflows

Afuresertib-Induced Cell Cycle Arrest Signaling Pathway

Caption: Afuresertib inhibits Akt, leading to FOXO activation, p21 upregulation, and G1 arrest.

Experimental Workflow for Cell Cycle Analysis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Afuresertib Hydrochloride in Xenograft Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib hydrochloride (also known as GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] As a potent, ATP-competitive, pan-Akt inhibitor, afuresertib targets all three isoforms of the kinase—Akt1, Akt2, and Akt3—with low nanomolar potency.[3][4] The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, growth, and metabolism.[5][6] Dysregulation and constitutive activation of this pathway are common features in a wide range of human cancers, making it a key target for therapeutic intervention.[2][5][6] This document provides a comprehensive overview of the pharmacodynamics of afuresertib in preclinical xenograft models, summarizing key efficacy data and experimental methodologies.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Afuresertib functions by binding to the ATP-binding site of Akt, preventing its kinase activity and subsequent phosphorylation of downstream target proteins.[6] This action effectively blocks signal transduction through the PI3K/Akt pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2][7] In preclinical studies, afuresertib has been shown to suppress the phosphorylation of various Akt substrates and induce cell-cycle arrest in the G1 phase.[8][9] The activation of the PI3K/Akt pathway is frequently linked to tumorigenesis and may contribute to tumor resistance against various antineoplastic agents.[1][2]

Efficacy in Human Tumor Xenograft Models

Oral administration of afuresertib has been shown to delay the growth of various human tumor xenografts in mice in a dose-dependent manner.[5] The antitumor activity has been demonstrated in multiple models possessing an activated Akt pathway, including breast and ovarian cancer.[9]

Quantitative Data on Tumor Growth Inhibition

The following table summarizes the reported tumor growth inhibition (TGI) in two different xenograft models following 21 days of daily oral administration of afuresertib.[9]

| Xenograft Model | Cancer Type | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) | Reference |

| BT474 | Breast Cancer | 10 | 8% | [9] |

| 30 | 37% | [9] | ||

| 100 | 61% | [9] | ||

| SKOV3 | Ovarian Cancer | 10 | 23% | [9] |

| 30 | 37% | [9] | ||

| 100 | 97% | [9] |

Mice in these studies were reported to tolerate afuresertib well, with minimal and recoverable body weight loss observed.[9]

Experimental Protocols

While specific protocols vary between studies, a representative methodology for assessing the pharmacodynamics of afuresertib in a xenograft model is outlined below. This workflow is based on standard practices and information derived from preclinical study descriptions.[9]

References

- 1. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024 [laekna.com]

- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Afuresertib used for? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Afuresertib Hydrochloride in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Afuresertib Hydrochloride, a potent pan-Akt inhibitor, in preclinical mouse xenograft models of cancer. The information compiled is based on established research methodologies and aims to facilitate the design and execution of in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in inhibiting tumor growth in different mouse xenograft models.

Table 1: Efficacy of this compound in BT474 Breast Cancer Xenograft Model

| Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Animal Model |

| 10 | 21 days | 8% | Athymic Nude or SCID Mice |

| 30 | 21 days | 37% | Athymic Nude or SCID Mice |

| 100 | 21 days | 61% | Athymic Nude or SCID Mice |

Table 2: Efficacy of this compound in SKOV3 Ovarian Cancer Xenograft Model

| Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Animal Model |

| 10 | Not Specified | 23% | Athymic Nude Mice |

| 30 | Not Specified | 37% | Athymic Nude Mice |

| 100 | Not Specified | 97% | Athymic Nude Mice |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a vehicle for the oral gavage of this compound to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare a stock solution, dissolve this compound powder in DMSO.

-

For the working solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.

-

Next, add Tween-80 to the mixture and ensure it is homogenously mixed.

-

Finally, add the saline to the mixture to achieve the final desired concentration.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

Establishment of Subcutaneous Xenograft Models

This section outlines the procedures for establishing BT474 and SKOV3 subcutaneous xenografts in immunocompromised mice.

2.2.1. BT474 Breast Cancer Xenograft Model

Materials:

-

BT474 human breast carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude or SCID mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture BT474 cells in a T-75 flask until they reach 80-90% confluency.

-

Harvest the cells by trypsinization and wash them with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor formation. Palpate the injection site twice weekly.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

2.2.2. SKOV3 Ovarian Cancer Xenograft Model

Materials:

-

SKOV3 human ovarian adenocarcinoma cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (optional, but can improve take rate)

-

Female athymic nude mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture SKOV3 cells to 80-90% confluency.

-

Harvest and wash the cells as described for BT474 cells.

-

Resuspend the cells in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

-

Inject 0.2 mL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor for tumor formation and measure tumor volume as described for the BT474 model.

-

Randomize mice into groups when tumors reach the desired size (e.g., 100-150 mm³).

Administration of this compound and Monitoring

Procedure:

-

Based on the desired dosage (e.g., 10, 30, or 100 mg/kg), calculate the volume of the prepared this compound solution to be administered to each mouse based on its body weight.

-

Administer the calculated volume orally to the mice once daily using a gavage needle.

-

Administer an equal volume of the vehicle solution to the control group.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Measure tumor volumes every 2-3 days.

-

Continue the treatment for the planned duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Visualization of Pathways and Workflows

Signaling Pathway of Afuresertib

Afuresertib is a pan-Akt inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a common event in many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Afuresertib.

Experimental Workflow

The following diagram illustrates the typical workflow for a mouse xenograft study evaluating the efficacy of this compound.

Caption: Experimental workflow for Afuresertib mouse xenograft studies.

Application Notes and Protocols for Apoptosis Assay Using Afuresertib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib Hydrochloride (also known as GSK2110183) is a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to increased cell proliferation and survival.[3][4] By competitively binding to the ATP-binding site of all three Akt isoforms (Akt1, Akt2, and Akt3), Afuresertib effectively inhibits their kinase activity.[2][5] This inhibition disrupts downstream signaling, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] These application notes provide detailed protocols for assessing apoptosis induced by this compound using standard cell-based assays.

Mechanism of Action: Afuresertib-Induced Apoptosis

Afuresertib targets the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. In many cancer cells, this pathway is constitutively active, promoting survival and inhibiting apoptosis. Afuresertib's inhibition of Akt leads to a cascade of downstream effects, including the modulation of pro- and anti-apoptotic proteins, resulting in the activation of the apoptotic program.

References

- 1. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk with lung fibroblasts shapes the growth and therapeutic response of mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022032132A1 - Advantageous therapies for disorders mediated by ikaros or aiolos - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Afuresertib Hydrochloride in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib hydrochloride (GSK2110183) is an orally bioavailable, potent, and selective pan-Akt kinase inhibitor.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][3] Dysregulated Akt signaling can contribute to resistance to conventional chemotherapy and radiation.[1] By inhibiting Akt, afuresertib can induce tumor cell apoptosis and inhibit proliferation, making it a promising agent for cancer therapy, particularly in combination with cytotoxic chemotherapy to overcome resistance and enhance anti-tumor efficacy.[1][4]

These application notes provide a summary of preclinical and clinical findings for afuresertib in combination with various chemotherapy agents, along with detailed protocols for key experimental assays to evaluate such combinations.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5] Akt is a serine/threonine kinase that acts as a central node in the PI3K signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression, while also stimulating protein synthesis and cell growth through the mTOR pathway. By inhibiting Akt, afuresertib effectively blocks these downstream signaling events, leading to cell cycle arrest and apoptosis.[1][4]

References

- 1. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - UCL Discovery [discovery.ucl.ac.uk]

- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

Application Notes and Protocols for Afuresertib Hydrochloride in Platinum-Resistant Ovarian Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib hydrochloride (also known as GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT signaling pathway is frequently dysregulated in human cancers, including ovarian cancer, and its activation is implicated in tumor progression, cell survival, and the development of resistance to chemotherapy. In the context of platinum-resistant ovarian cancer (PROC), a significant clinical challenge, targeting the AKT pathway has emerged as a promising strategy to overcome resistance and re-sensitize tumor cells to platinum-based agents. Preclinical and clinical studies have demonstrated that afuresertib, alone or in combination with chemotherapy, can inhibit the growth of platinum-resistant ovarian cancer cells.

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in preclinical models of platinum-resistant ovarian cancer.

Mechanism of Action

Afuresertib inhibits the kinase activity of AKT1, AKT2, and AKT3 with high potency. By blocking the activity of AKT, afuresertib prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression, proliferation, and survival. In platinum-resistant ovarian cancer, the activation of the AKT pathway can contribute to resistance by promoting DNA repair and inhibiting apoptosis. Afuresertib can reverse this effect, thereby restoring sensitivity to platinum-based chemotherapies.

Signaling Pathway

Below is a diagram illustrating the central role of AKT in cell signaling and the point of inhibition by afuresertib.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for afuresertib in ovarian cancer models.

Table 1: In Vitro Activity of Afuresertib in Ovarian Cancer Cell Lines

| Cell Line | Platinum Resistance Status | Parameter | Value | Reference |

| SKOV3 | Not Specified | % TGI (100 mg/kg) | 97% | [1] |

| Hematological Cell Lines | Not Applicable | % Sensitive (EC50 < 1 µM) | 65% | [1] |

| Solid Tumor Cell Lines | Not Applicable | % Sensitive (EC50 < 1 µM) | 21% | [1] |

TGI: Tumor Growth Inhibition

Table 2: Clinical Efficacy of Afuresertib in Combination with Chemotherapy in Platinum-Resistant Ovarian Cancer (PROC)

| Study Phase | Treatment | MTD of Afuresertib | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Phase Ib | Afuresertib + Paclitaxel + Carboplatin | 125 mg/day | 32% (RECIST 1.1) | 7.1 months | [2][3] |

| Phase Ib | Afuresertib + Paclitaxel + Carboplatin | 125 mg/day | 52% (GCIG CA125) | 7.1 months | [2][3] |

MTD: Maximum Tolerated Dose; RECIST: Response Evaluation Criteria in Solid Tumors; GCIG: Gynecologic Cancer InterGroup

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of afuresertib in platinum-resistant ovarian cancer cell lines.

Materials:

-

Platinum-resistant ovarian cancer cell lines (e.g., A2780cis, OVCAR-3, SKOV3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of afuresertib in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the diluted afuresertib or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value using a non-linear regression curve fit.

References

- 1. dev-multi-sponsor-trials.xogene.com [dev-multi-sponsor-trials.xogene.com]

- 2. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Afuresertib (GSK2110183), an oral AKT kinase inhibitor, in combination with carboplatin and paclitaxel in recurrent ovarian cancer — Department of Oncology [oncology.ox.ac.uk]

In Vivo Efficacy of Afuresertib Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, potent, and ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By inhibiting AKT, Afuresertib Hydrochloride aims to block these pro-survival signals and induce tumor cell apoptosis, making it a promising agent in oncology. This document provides a summary of its in vivo efficacy in various preclinical models and clinical trials, along with detailed protocols for key experiments.

Mechanism of Action: PI3K/AKT Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT. In many cancers, upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) lead to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis. Afuresertib blocks this cascade by binding to the ATP-binding pocket of AKT, thereby preventing the phosphorylation of its downstream targets.[1][2]

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of Afuresertib.

Preclinical In Vivo Efficacy

Afuresertib has demonstrated significant anti-tumor activity in various preclinical cancer models.

Breast Cancer Xenograft Model (BT474)

In mice bearing BT474 human breast tumor xenografts, oral administration of Afuresertib resulted in a dose-dependent inhibition of tumor growth.

| Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |

| 10 | 8% |

| 30 | 37% |

| 100 | 61% |

Experimental Protocol: BT474 Xenograft Study

-

Cell Line: BT474 human breast adenocarcinoma cells.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Implantation: Subcutaneous injection of BT474 cells into the flank of each mouse.

-

Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. Afuresertib is administered orally, once daily, for 21 days.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. TGI is calculated at the end of the study.

Ovarian Cancer Xenograft Model (SKOV3)

Similar efficacy was observed in a SKOV3 ovarian cancer xenograft model.

| Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |

| 10 | 23% |

| 30 | 37% |

| 100 | 97% |

Experimental Protocol: SKOV3 Xenograft Study

-

Cell Line: SKOV3 human ovarian adenocarcinoma cells.

-

Animal Model: Immunocompromised mice.

-

Tumor Implantation: Subcutaneous injection of SKOV3 cells.

-

Treatment: Oral administration of Afuresertib at the indicated doses.

-

Efficacy Assessment: Monitoring of tumor growth over time.

Esophageal Cancer Rat Model

In a rat model of esophageal cancer using Eca109 cells, Afuresertib demonstrated a significant reduction in tumor volume and mass in a dose-dependent manner.[3] This study also confirmed the mechanism of action in vivo, showing decreased expression of PI3K and phosphorylated AKT in tumor tissues of Afuresertib-treated rats.[3]

| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Mass (g) | Tumor Growth Inhibition Rate (%) |

| Model Group | 1250 | 1.5 | - |

| Low-dose Afuresertib | 980 | 1.1 | 26.7% |

| Mid-dose Afuresertib | 650 | 0.7 | 53.3% |

| High-dose Afuresertib | 320 | 0.3 | 80.0% |

Experimental Protocol: Esophageal Cancer Rat Model

-

Cell Line: Eca109 human esophageal carcinoma cells.

-

Animal Model: Rats.

-

Tumor Implantation: Subcutaneous injection of Eca109 cells.

-

Treatment: Intraperitoneal injection of Afuresertib at low, medium, and high doses, once daily for 8 weeks.

-

Efficacy Assessment: Measurement of tumor volume and mass at the end of the study.

-

Pharmacodynamic Analysis: Western blot analysis of tumor tissues to assess the expression levels of PI3K and p-AKT.

Caption: Experimental workflow for the in vivo study of Afuresertib in a rat esophageal cancer model.

Clinical Efficacy and Safety

Afuresertib has been evaluated in several clinical trials for both hematologic malignancies and solid tumors.

Phase 1 Study in Hematologic Malignancies (NCT00881946)

An open-label, phase 1 study was conducted in patients with advanced hematologic malignancies.[4]

-

Maximum Tolerated Dose (MTD): 125 mg per day.[4]

-

Dose-Limiting Toxicities: Liver function test abnormalities were observed at the 150 mg dose level.[4]

-

Common Adverse Events: The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%).[4]

-

Clinical Activity: Partial responses were observed in patients with multiple myeloma, and clinical activity was also noted in non-Hodgkin lymphoma, Langerhans cell histiocytosis, and Hodgkin disease.[4]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 125 mg/day |

| Median Time to Peak Plasma Concentration | 1.5 - 2.5 hours |

| Half-life | ~1.7 days |

Experimental Protocol: Phase 1 Hematologic Malignancy Trial

-

Patient Population: Patients with relapsed or refractory hematologic malignancies.

-

Study Design: Open-label, dose-escalation study.

-

Treatment: Afuresertib administered orally, once daily, at doses ranging from 25 to 150 mg.

-

Primary Objectives: To determine the MTD, safety, and pharmacokinetics of Afuresertib.

-

Efficacy Assessment: Response rates were evaluated according to the respective disease criteria.

Studies in Solid Tumors

Afuresertib is also being investigated in various solid tumors, often in combination with other therapies.

-

Prostate Cancer: A Phase 3 clinical trial is underway to evaluate Afuresertib in combination with LAE001 for metastatic castration-resistant prostate cancer (mCRPC).[5]

-

Breast Cancer: Afuresertib is in a Phase 3 pivotal study for the treatment of HR+/HER2- breast cancer.[5]

-

Ovarian Cancer: Clinical trials have explored Afuresertib in combination with chemotherapy for platinum-resistant ovarian cancer.

Caption: Clinical development pipeline for this compound.

Conclusion

This compound has demonstrated promising anti-tumor efficacy in a range of preclinical models and has shown clinical activity in both hematologic malignancies and solid tumors. Its mechanism of action as a pan-AKT inhibitor is well-defined, and ongoing late-stage clinical trials will further elucidate its therapeutic potential in various cancer types. The data and protocols presented in these application notes provide a valuable resource for researchers and clinicians working on the development of novel cancer therapies targeting the PI3K/AKT pathway.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. altogenlabs.com [altogenlabs.com]

- 3. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. targetedonc.com [targetedonc.com]

Application Notes and Protocols: Measuring Afuresertib Hydrochloride Activity with a Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for measuring the inhibitory activity of Afuresertib Hydrochloride against AKT (Protein Kinase B), a key serine/threonine kinase in cellular signaling pathways. This compound is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[1][2] The following application notes detail both a biochemical and a cell-based kinase assay to determine the potency and cellular efficacy of this inhibitor. Included are data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction